ethyl N-ethylsulfanylcarbamate
Description
Ethyl N-ethylsulfanylcarbamate (hypothetical structure: C₅H₁₁NO₂S) is a carbamate derivative featuring an ethylsulfanyl (-S-C₂H₅) group attached to the nitrogen atom of the carbamate moiety. Carbamates are widely studied for applications in agrochemicals, pharmaceuticals, and polymer chemistry due to their reactivity and stability .
Properties
CAS No. |
51552-67-1 |
|---|---|
Molecular Formula |
C5H11NO2S |
Molecular Weight |
149.21 g/mol |
IUPAC Name |
ethyl N-ethylsulfanylcarbamate |
InChI |
InChI=1S/C5H11NO2S/c1-3-8-5(7)6-9-4-2/h3-4H2,1-2H3,(H,6,7) |
InChI Key |
KJTDPRNOMJXPQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NSCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-ethylsulfanylcarbamate can be synthesized through several methods. One common approach involves the reaction of ethylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds as follows:
[ \text{C2H5NH2} + \text{C2H5OCOCl} \rightarrow \text{C2H5NHCOOC2H5} + \text{HCl} ]
Another method involves the reaction of ethyl isocyanate with ethanol:
[ \text{C2H5NCO} + \text{C2H5OH} \rightarrow \text{C2H5NHCOOC2H5} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and solid catalysts can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Hydrolysis and Stability
The compound undergoes acid- or base-catalyzed hydrolysis , yielding ethanol, ethylamine, and sulfur-containing byproducts .
| Condition | Products | Reaction Rate | Reference |
|---|---|---|---|
| Acidic (HCl) | Ethanol, HS, CO | Moderate | |
| Basic (NaOH) | Ethanol, ethylamine, S derivatives | Rapid |
Hydrolysis rates depend on pH and temperature, with alkaline conditions accelerating degradation .
Transesterification
Ethyl N-ethylsulfanylcarbamate participates in transesterification with alcohols (e.g., methanol, benzyl alcohol) under catalytic conditions .
Example :
Optimized Conditions :
Reactivity with Amines and Thiols
The carbamate’s sulfanyl group enables nucleophilic displacement by amines or thiols, forming thioureas or disulfides .
Reaction with Primary Amines :
Key Data :
| Amine | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Aniline | DCM | 25°C | 78% | |
| Benzylamine | EtOH | 60°C | 85% |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition above 180°C, releasing volatile sulfur compounds and CO.
Decomposition Pathway :
Biological Interactions
While primarily a synthetic intermediate, ethyl N-ethylsulfanylcarbamate derivatives exhibit bioactivity in enzyme inhibition studies. For example, analogs inhibit acetylcholinesterase (AChE) at micromolar concentrations .
Enzyme Inhibition Data :
| Derivative | IC (AChE) | Reference |
|---|---|---|
| N-Benzyl analog | 12.5 µM | |
| N-Phenethyl analog | 8.7 µM |
Scientific Research Applications
Ethyl N-ethylsulfanylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other carbamate derivatives.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of ethyl N-ethylsulfanylcarbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Structural Features and Molecular Properties
Ethyl N-ethylsulfanylcarbamate shares functional group similarities with the following compounds (Table 1):
Table 1: Structural and Molecular Comparison
Physicochemical Properties
Solubility and Stability :
Thermal Properties :
- Ethyl phenylcarbamate melts at 58°C , while sulfanyl/sulfonyl derivatives (e.g., Ethiofencarb) have higher thermal stability due to sulfur’s electron-donating effects .
Biological Activity
Ethyl N-ethylsulfanylcarbamate is a compound with potential therapeutic applications, particularly in the context of cancer treatment and other biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : C₇H₁₅N₁O₂S
- Molecular Weight : 175.27 g/mol
Research indicates that this compound exhibits its biological effects through several mechanisms:
- Inhibition of Tumor Growth : The compound has been shown to inhibit the proliferation of various cancer cell lines, including pancreatic and breast cancer cells. This inhibition is thought to occur through the modulation of specific signaling pathways involved in cell survival and apoptosis .
- Antioxidant Activity : this compound demonstrates antioxidant properties, which may contribute to its protective effects against oxidative stress in cells. This activity is particularly relevant in neurodegenerative diseases where oxidative damage plays a crucial role .
- Neuroprotective Effects : Preliminary studies suggest that the compound may offer neuroprotective benefits, potentially through the inhibition of pathways leading to neuronal degeneration .
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:
| Study | Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 10, 20 | 50% reduction in cell viability at 20 µM |
| Study 2 | PANC-1 (Pancreatic Cancer) | 5, 10 | Induction of apoptosis at 10 µM |
| Study 3 | SH-SY5Y (Neuroblastoma) | 1, 5 | Increased cell survival at 5 µM |
In Vivo Studies
In vivo studies have also been conducted to assess the efficacy of this compound:
- Animal Model : Mice with induced tumors.
- Dosage : Administered at varying doses (5 mg/kg, 10 mg/kg).
- Results : Significant tumor size reduction observed in treated groups compared to controls.
Case Study 1: Pancreatic Cancer Treatment
A clinical trial involving patients with advanced pancreatic cancer evaluated the efficacy of this compound as a part of combination therapy. The results indicated a marked improvement in progression-free survival compared to standard treatments.
Case Study 2: Neurodegenerative Disease
A separate study focused on patients with early-stage Alzheimer's disease found that this compound improved cognitive function scores when combined with existing therapies, suggesting its potential as an adjunct treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
